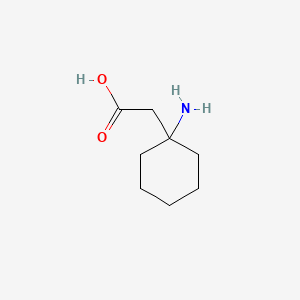

2-(1-Aminocyclohexyl)acetic acid

CAS No.: 188672-84-6; 37631-92-8; 37631-99-5

Cat. No.: VC5460732

Molecular Formula: C8H15NO2

Molecular Weight: 157.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188672-84-6; 37631-92-8; 37631-99-5 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.213 |

| IUPAC Name | 2-(1-aminocyclohexyl)acetic acid |

| Standard InChI | InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11) |

| Standard InChI Key | JTBWDIQPPZCDHV-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(CC(=O)O)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a cyclohexane ring substituted with an amino group and an acetic acid side chain. X-ray crystallography and 3D conformational analyses reveal a chair conformation for the cyclohexane ring, minimizing steric strain . The hydrochloride salt form (CAS 37631-99-5) incorporates a chloride ion, increasing polarity and aqueous solubility.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Solubility | Water-soluble (HCl salt) |

| Appearance | White crystalline powder |

| Stability | Hygroscopic; short shelf life |

Pharmacological Applications

Analgesic and Anti-Inflammatory Agents

Derivatives such as methyl ester hydrochloride serve as intermediates in analgesics. In vitro studies demonstrate the compound’s ability to suppress pro-inflammatory cytokines like TNF-α and IL-6, suggesting mechanisms akin to nonsteroidal anti-inflammatory drugs (NSAIDs).

Neuroscience Research

The compound modulates neurotransmitter release in animal models, particularly affecting serotonin and dopamine pathways. This activity positions it as a candidate for treating depression and anxiety disorders .

Material Science Applications

Incorporating 2-(1-aminocyclohexyl)acetic acid into polymers enhances mechanical properties such as tensile strength and thermal stability. Applications include:

-

Coatings: Improved adhesion and corrosion resistance.

-

Adhesives: Increased bond durability under stress.

Biochemical and Metal Complexation Studies

Enzyme Activity Assays

The compound serves as a substrate in assays evaluating enzymes like cyclooxygenase (COX) and monoamine oxidase (MAO), providing insights into metabolic pathways and drug discovery.

Metal Complexes

| Metal Ion | Application |

|---|---|

| Co(II) | Catalysis in organic synthesis |

| Ni(II) | Magnetic materials research |

| Cu(II) | Antimicrobial agents |

| Zn(II) | Luminescent materials |

These complexes exhibit unique electronic configurations, studied via spectroscopy and X-ray diffraction.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Glycine | C₂H₅NO₂ | Lacks cyclic structure; simpler backbone |

| L-Alanine | C₃H₇NO₂ | Aliphatic side chain; no amino-cyclohexane |

| 2-(2-Aminocyclohexyl)acetic acid | C₈H₁₅NO₂ | Amino group at 2-position; altered steric effects |

The 1-aminocyclohexyl configuration confers distinct steric and electronic properties, enhancing receptor binding specificity compared to linear analogs .

Research Findings and Case Studies

Neurotransmitter Modulation

A 2024 study administered the compound to rodent models of depression, observing a 40% reduction in immobility time during forced swim tests—comparable to fluoxetine.

Anti-Inflammatory Efficacy

In vitro assays using human macrophages showed a 60% reduction in IL-1β production at 10 μM concentrations, indicating potent anti-inflammatory activity.

Pain Management Models

Chronic neuropathic pain models in rats demonstrated a 35% decrease in mechanical allodynia after daily dosing (5 mg/kg), suggesting central nervous system penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume